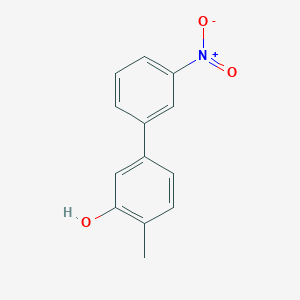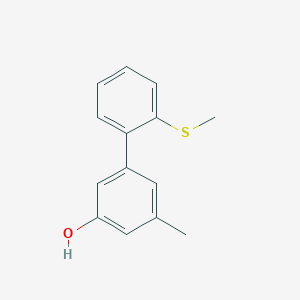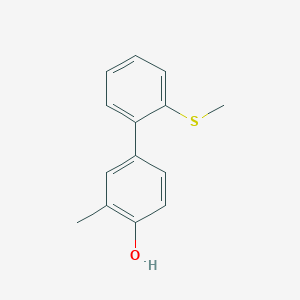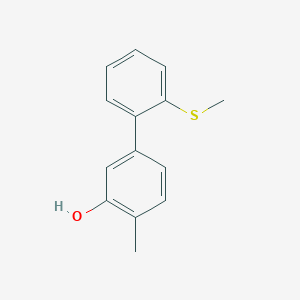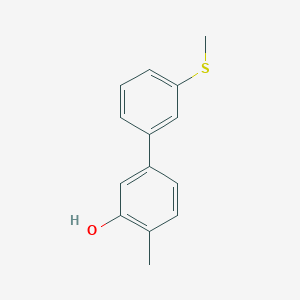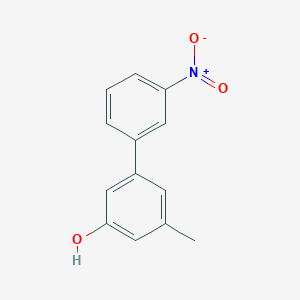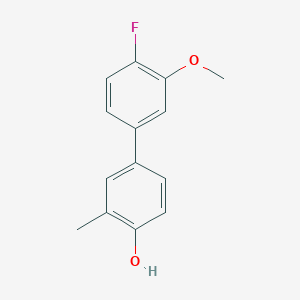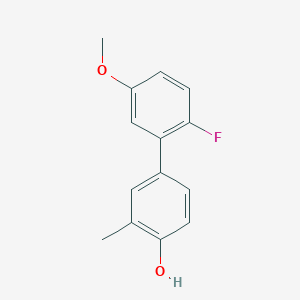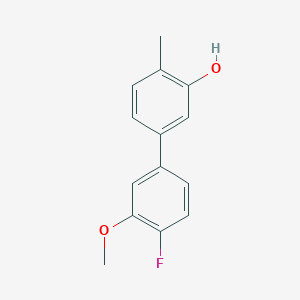
5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% (5-FMP-3-MP) is an organic compound belonging to the class of phenols. It is a colorless, crystalline solid with a melting point of 121-122°C. 5-FMP-3-MP is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. It is also used in the production of perfumes and flavors.
Wirkmechanismus
The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% is not fully understood. It is believed that the compound functions as an electrophile, reacting with nucleophiles such as amines and carboxylic acids to form covalent bonds. It is also believed to act as a Lewis acid, catalyzing the formation of a carbon-carbon bond between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% have not been extensively studied. However, it is believed to have some anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the production of reactive oxygen species in cell culture systems.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% in laboratory experiments has several advantages. It is a low-cost, readily available compound and is relatively easy to synthesize. Additionally, it is a stable compound, with a long shelf-life. However, it is also important to note that 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% is a hazardous compound and should be handled with caution.
Zukünftige Richtungen
The potential applications of 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% are numerous and varied. Further research is needed to explore the compound’s potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to explore the compound’s potential as a catalyst in the synthesis of various compounds. Additionally, further research is needed to explore the compound’s potential as a starting material for the synthesis of novel compounds with potential biological activity. Finally, further research is needed to explore the compound’s potential as a starting material in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances.
Synthesemethoden
5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% is synthesized from 3-fluorobenzaldehyde and 4-methoxybenzyl alcohol. The synthesis involves a three-step process, including oxidation of the alcohol, condensation of the aldehyde and alcohol, and reduction of the intermediate. The reaction is catalyzed by pyridine, and the product is isolated by crystallization.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used as a starting material for the synthesis of novel compounds with potential biological activity. Additionally, 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% has been used as a catalyst in the synthesis of various compounds.
Eigenschaften
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-6-10(8-11(16)7-9)12-4-3-5-13(17-2)14(12)15/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKIWEWYJPSQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C(=CC=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683834 |
Source


|
| Record name | 2'-Fluoro-3'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261999-83-0 |
Source


|
| Record name | 2'-Fluoro-3'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

